molecular formula C14H17N3O2S B13912469 (2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid CAS No. 886498-86-8

(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid

Cat. No.: B13912469
CAS No.: 886498-86-8
M. Wt: 291.37 g/mol
InChI Key: JZFGDSTXYUPJFY-UHFFFAOYSA-N
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Description

(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is a complex organic compound with a unique structure that combines elements of benzo-thiophene and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

Chemistry

In chemistry, (2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent .

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its ability to modulate specific biological pathways, making it a candidate for drug development .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and environmental chemistry .

Mechanism of Action

The mechanism of action of (2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid
  • 2-(1-Naphthylmethyl)-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2,5-Dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of (2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid lies in its specific combination of functional groups and structural elements. This combination allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

886498-86-8

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-[(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C14H17N3O2S/c1-7-3-4-9-10(5-7)20-14-12(9)13(15-6-11(18)19)16-8(2)17-14/h7H,3-6H2,1-2H3,(H,18,19)(H,15,16,17)

InChI Key

JZFGDSTXYUPJFY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=NC(=NC(=C23)NCC(=O)O)C

Origin of Product

United States

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